methyl (4Z)-1-benzyl-4-(4-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl (4Z)-1-benzyl-4-(4-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its unique structure, which includes a benzyl group, a fluorobenzylidene moiety, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z)-1-benzyl-4-(4-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves a multi-step process. One common method involves the cyclization of aromatic hydrazine with a β-keto ester, followed by a Knoevenagel condensation reaction with aromatic aldehydes . This process can be conducted under various conditions, including microwave irradiation, ultrasound assistance, and the use of ionic liquids to enhance reaction efficiency .
Industrial Production Methods
In an industrial setting, continuous-flow technology is often employed to synthesize such compounds. This technology offers several advantages, including better mass and heat transfer, safer processes, easier scaling-up, and more precise control of reaction variables . The use of continuous-flow reactors allows for the efficient production of this compound with high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl (4Z)-1-benzyl-4-(4-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the benzyl and fluorobenzylidene moieties.
Common Reagents and Conditions
The reactions typically involve reagents such as acids, bases, and catalysts. For example, electrophilic aromatic substitution reactions may use reagents like sulfuric acid or aluminum chloride as catalysts . The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents to optimize reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Methyl (4Z)-1-benzyl-4-(4-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl (4Z)-1-benzyl-4-(4-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl (4Z)-1-benzyl-4-(4-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Methyl 4-fluorobenzoate: This compound shares the fluorobenzylidene moiety but lacks the pyrrole ring, resulting in different chemical properties and applications.
Thiazole derivatives: These compounds have a similar heterocyclic structure but contain sulfur and nitrogen atoms, leading to distinct biological activities and uses.
Properties
IUPAC Name |
methyl (4Z)-1-benzyl-4-[(4-fluorophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO3/c1-14-19(21(25)26-2)18(12-15-8-10-17(22)11-9-15)20(24)23(14)13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDZORVQDNXMMT-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC=C(C=C2)F)C(=O)N1CC3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=C(C=C2)F)/C(=O)N1CC3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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